molecular formula C9H11NO4S2 B14391085 Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate CAS No. 89594-26-3

Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

Cat. No.: B14391085
CAS No.: 89594-26-3
M. Wt: 261.3 g/mol
InChI Key: XOHKIVBMCNFRJA-UHFFFAOYSA-N
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Description

Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound that features a unique structure with a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or ethanol, and the product is purified through filtration and solvent removal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalysts, as well as optimized reaction conditions, would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles such as organolithium and Grignard reagents . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols .

Mechanism of Action

The mechanism of action of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano group and dithiolan moiety are believed to play crucial roles in its reactivity and biological effects . These functional groups can interact with enzymes and other proteins, leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to its combination of a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89594-26-3

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

propyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate

InChI

InChI=1S/C9H11NO4S2/c1-2-3-14-6(11)5(4-10)9-15-7(12)8(13)16-9/h7-8,12-13H,2-3H2,1H3

InChI Key

XOHKIVBMCNFRJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C1SC(C(S1)O)O)C#N

Origin of Product

United States

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